

Application Notes and Protocols for Alkene Aziridination using Thianthrene-Mediated Methods

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Compound of Interest

Compound Name: 1,9-Thianthrenedicarboxylic acid

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Abstract

This document provides detailed protocols and application notes for the aziridination of alkenes mediated by thianthrene. While the user's request specified **1,9-thianthrenedicarboxylic acid** as a catalyst, the current literature predominantly supports a mechanism involving the in-situ generation of a thianthrene dicationic species that reacts with alkenes. This document outlines both a chemical and an electrochemical approach to this transformation, delivering valuable aziridine products. The protocols are based on established methodologies and are presented with clarity and detail to ensure reproducibility. Quantitative data on substrate scope and yields are summarized, and a mechanistic diagram is provided for a deeper understanding of the reaction pathway.

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in many biologically active molecules. The direct aziridination of alkenes is a powerful strategy for their synthesis. Thianthrene-mediated methods have emerged as a robust platform for alkene functionalization, including aziridination. This approach relies on the generation of a highly electrophilic alkene-thianthrene adduct, which readily reacts with a variety of nitrogen nucleophiles to afford the



corresponding aziridines. This document details two primary methodologies: a chemical protocol involving the pre-formation of an alkenyl thianthrenium salt and an electrochemical protocol that generates the reactive intermediate in situ.

Data Presentation

Table 1: Substrate Scope for the Chemical Aziridination

of Alkenes with Various Amines

Entry	Alkene	Amine	Product	Yield (%)
1	4-Phenyl-1- butene	Benzylamine	1-Benzyl-2- (phenethyl)aziridi ne	86
2	1-Octene	Benzylamine	1-Benzyl-2- hexylaziridine	80
3	1-Octene	Aniline	2-Hexyl-1- phenylaziridine	65
4	1-Octene	Cyclohexylamine	1-Cyclohexyl-2- hexylaziridine	72
5	Styrene	Benzylamine	1-Benzyl-2- phenylaziridine	78
6	Indene	Benzylamine	1-Benzyl- 1,1a,6,6a- tetrahydroindeno [1,2-b]azirine	75

Yields are for isolated products and are based on the limiting reagent.

Table 2: Substrate Scope for the Electrochemical Aziridination of Alkenes with Primary Amines[1]



Entry	Alkene Substrate	Amine Nucleophile	Aziridine Product	Yield (%)
1	4-Phenyl-1- butene	Benzylamine	1-Benzyl-2- (phenethyl)aziridi ne	86
2	1-Octene	Benzylamine	1-Benzyl-2- hexylaziridine	80 (limiting alkene)
3	1-Octene	2- Phenylethylamin e	2-Hexyl-1- phenethylaziridin e	75
4	1-Octene	Allylamine	1-Allyl-2- hexylaziridine	71
5	Propene (1 atm)	Benzylamine	1-Benzyl-2- methylaziridine	68
6	4-Bromostyrene	Benzylamine	1-Benzyl-2-(4- bromophenyl)azir idine	77

Yields are for isolated products. Reactions were performed under either limiting amine or limiting alkene conditions.[1]

Experimental Protocols

Protocol 1: Chemical Aziridination via Alkenyl Thianthrenium Salt Formation

This two-step, one-pot protocol involves the initial formation of an alkenyl thianthrenium salt from an alkene and thianthrene S-oxide, followed by the addition of an amine to yield the aziridine.

Materials:

• Thianthrene S-oxide



- Alkene
- Anhydrous Acetonitrile (MeCN)
- Trifluoroacetic anhydride (TFAA)
- Triflic acid (TfOH)
- Amine
- Cesium Carbonate (Cs₂CO₃)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

Step 1: Formation of the Alkenyl Thianthrenium Salt[2]

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thianthrene S-oxide (1.05 equiv.) and the alkene (1.0 equiv.).
- Add anhydrous acetonitrile to achieve a concentration of 0.5 M with respect to the alkene.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic anhydride (3.0 equiv.) dropwise to the stirred solution.
- Subsequently, add triflic acid (1.2 equiv.) dropwise.
- Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the alkene.



Step 2: Aziridination[1]

- To the reaction mixture containing the formed alkenyl thianthrenium salt, add the desired primary amine (1.2-1.5 equiv.).
- Add cesium carbonate (2.0-3.0 equiv.) as a solid base.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

Protocol 2: Electrochemical Aziridination of Alkenes

This protocol describes the electrochemical synthesis of aziridines in a divided electrochemical cell.[1]

Materials:

- Thianthrene
- Alkene
- Primary Amine
- Anhydrous Acetonitrile (MeCN)
- Tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) as the electrolyte



- Cesium Carbonate (Cs₂CO₃)
- Divided electrochemical cell with carbon electrodes
- DC power supply

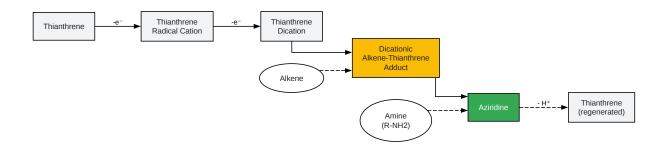
Procedure:

- Set up a divided electrochemical cell with a carbon anode and a carbon cathode.
- In the anodic chamber, dissolve the alkene (1.0 equiv.), thianthrene (1.5 equiv.), and n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile.
- In the cathodic chamber, add a solution of n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile.
- Apply a constant current (e.g., 10 mA) and allow the electrolysis to proceed for a specified time (typically until 2.5 F/mol of alkene has been passed).
- After the electrolysis is complete, transfer the solution from the anodic chamber to a roundbottom flask.
- Add the primary amine (1.2 equiv.) and cesium carbonate (3.0 equiv.) to the flask.
- Stir the mixture at room temperature for 16 hours.
- Workup the reaction as described in Protocol 1 (Step 2, points 4-8).

Mandatory Visualization Reaction Mechanism

The proposed mechanism for the thianthrene-mediated aziridination of alkenes involves the initial formation of a thianthrene radical cation, which then generates a dication. This dication reacts with the alkene to form a dicationic adduct. Subsequent reaction with an amine leads to the formation of the aziridine and regeneration of thianthrene.





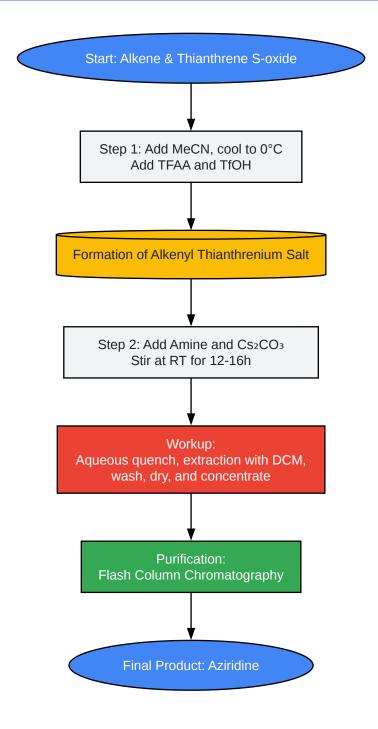
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Caption: Proposed mechanism for thianthrene-mediated alkene aziridination.

Experimental Workflow

The general experimental workflow for the chemical aziridination protocol is outlined below.





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Caption: Experimental workflow for chemical aziridination of alkenes.

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References

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